molecular formula C14H20O3 B8456465 3-Ethoxy-4-(1-ethylpropoxy)benzaldehyde

3-Ethoxy-4-(1-ethylpropoxy)benzaldehyde

Cat. No.: B8456465
M. Wt: 236.31 g/mol
InChI Key: AERHYKZDBBCHNH-UHFFFAOYSA-N
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Description

3-Ethoxy-4-(1-ethylpropoxy)benzaldehyde is an organic compound characterized by its unique structure, which includes an ethoxy group, an ethyl-propoxy group, and a benzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-4-(1-ethylpropoxy)benzaldehyde typically involves the following steps:

    Formation of the Ethoxy Group: This can be achieved by reacting a suitable benzaldehyde derivative with ethyl alcohol in the presence of an acid catalyst.

    Introduction of the Ethyl-Propoxy Group: This step involves the reaction of the intermediate product with 1-ethyl-propyl alcohol under basic conditions to form the desired ethyl-propoxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-4-(1-ethylpropoxy)benzaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The ethoxy and ethyl-propoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: 3-Ethoxy-4-(1-ethyl-propoxy)-benzoic acid.

    Reduction: 3-Ethoxy-4-(1-ethyl-propoxy)-benzyl alcohol.

    Substitution: Products vary depending on the nucleophile used.

Scientific Research Applications

3-Ethoxy-4-(1-ethylpropoxy)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethoxy-4-(1-ethylpropoxy)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function and activity. The ethoxy and ethyl-propoxy groups may influence the compound’s solubility and membrane permeability, affecting its overall bioavailability and efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxy-4-(1-ethyl-propoxy)-benzaldehyde
  • 3-Ethoxy-4-(1-methyl-propoxy)-benzaldehyde
  • 3-Ethoxy-4-(1-ethyl-butoxy)-benzaldehyde

Uniqueness

3-Ethoxy-4-(1-ethylpropoxy)benzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C14H20O3

Molecular Weight

236.31 g/mol

IUPAC Name

3-ethoxy-4-pentan-3-yloxybenzaldehyde

InChI

InChI=1S/C14H20O3/c1-4-12(5-2)17-13-8-7-11(10-15)9-14(13)16-6-3/h7-10,12H,4-6H2,1-3H3

InChI Key

AERHYKZDBBCHNH-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)OC1=C(C=C(C=C1)C=O)OCC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The title compound was prepared analogously to 3-ethoxy-4-methyl-benzaldehyde (intermediate B21, vide infra) by reaction of 3-ethoxy-4-hydroxy-benzaldehyde with 3-bromo-pentane in DMF using K2CO3 as base. MS (ISP): 237.1 [M+H]+.
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Synthesis routes and methods II

Procedure details

The title compound was prepared analogously to 3-ethoxy-4-methyl-benzaldehyde (intermediate B19, vide infra) by reaction of 3-ethoxy-4-hydroxy-benzaldehyde with 3-bromo-pentane in DMF using K2CO3 as base. MS (ISP): 237.1 [M+H]+.
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Synthesis routes and methods III

Procedure details

The title compound was prepared analogously to intermediate 2 (4-methoxy-3-propoxy-benzaldehyde) by reaction of 3-ethoxy-4-hydroxy-benzaldehyde with 3-bromo-pentane in DMF using K2CO3 as base. MS (ISP): 237.1 [M+H]+.
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